molecular formula C13H9NO4S B2356480 (5-(Thiophen-2-yl)isoxazol-3-yl)methyl furan-2-carboxylate CAS No. 946286-64-2

(5-(Thiophen-2-yl)isoxazol-3-yl)methyl furan-2-carboxylate

Cat. No.: B2356480
CAS No.: 946286-64-2
M. Wt: 275.28
InChI Key: MYSLLRIMBYLENQ-UHFFFAOYSA-N
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Description

(5-(Thiophen-2-yl)isoxazol-3-yl)methyl furan-2-carboxylate is a complex organic compound that features a combination of thiophene, isoxazole, and furan rings. These heterocyclic structures are known for their diverse chemical properties and biological activities. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(Thiophen-2-yl)isoxazol-3-yl)methyl furan-2-carboxylate typically involves multi-step reactions that incorporate the formation of thiophene, isoxazole, and furan rings. Common synthetic methods include:

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, with optimization for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

(5-(Thiophen-2-yl)isoxazol-3-yl)methyl furan-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the formation of reduced thiophene or isoxazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene, isoxazole, and furan rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Palladium on carbon, hydrogen gas

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced thiophene or isoxazole derivatives

    Substitution: Substituted thiophene, isoxazole, and furan derivatives

Scientific Research Applications

(5-(Thiophen-2-yl)isoxazol-3-yl)methyl furan-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (5-(Thiophen-2-yl)isoxazol-3-yl)methyl furan-2-carboxylate involves its interaction with various molecular targets and pathways. The compound’s heterocyclic rings can interact with enzymes, receptors, and other biomolecules, leading to modulation of biological processes. For example, the isoxazole ring may inhibit specific enzymes, while the thiophene ring can interact with cellular receptors to exert its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-(Thiophen-2-yl)isoxazol-3-yl)methyl furan-2-carboxylate is unique due to its combination of three different heterocyclic rings, each contributing distinct chemical and biological properties. This structural complexity allows for a wide range of applications and interactions that are not possible with simpler compounds.

Properties

IUPAC Name

(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl furan-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO4S/c15-13(10-3-1-5-16-10)17-8-9-7-11(18-14-9)12-4-2-6-19-12/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYSLLRIMBYLENQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)OCC2=NOC(=C2)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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